10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate
Description
10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate (commonly referred to by its nitrate salt name, lucigenin, CAS 23663-77-6) is a chemiluminescent biacridine derivative. Structurally, it consists of two acridine moieties linked at the 9,9'-positions, with methyl groups at the 10,10'-positions and dibenzoate counterions. This compound is widely utilized in biochemical assays to detect superoxide radicals (O₂⁻) generated by NADPH oxidase activity, owing to its ability to emit light upon reaction with reactive oxygen species . Its synthesis involves coupling two equivalents of 10-methyl-9(10H)-acridone using activated zinc dust and titanium tetrachloride in refluxing dioxane, achieving an 80% yield .
Properties
CAS No. |
658699-99-1 |
|---|---|
Molecular Formula |
C42H32N2O4 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibenzoate |
InChI |
InChI=1S/C28H22N2.2C7H6O2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*8-7(9)6-4-2-1-3-5-6/h3-18H,1-2H3;2*1-5H,(H,8,9)/q+2;;/p-2 |
InChI Key |
SIMVPUFYBQKDMR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of 9,9'-Biacridine
The core biacridinium structure is typically synthesized via oxidative coupling of 10-methylacridinium precursors . For example, 10-methylacridinium iodide undergoes dimerization in the presence of oxidizing agents like silver oxide (Ag₂O) or iodine (I₂) to form the 9,9'-biacridinium dication.
Reaction Conditions :
Anion Exchange to Dibenzoate
The dinitrate salt (Lucigenin) is commercially available (CAS 2315-97-1) and serves as a starting material for anion metathesis. Treatment with sodium benzoate in polar aprotic solvents replaces nitrate (NO₃⁻) with benzoate (C₆H₅COO⁻):
$$
\text{(AcrH)}2^{2+} \cdot 2\text{NO}3^- + 2\text{NaC}6\text{H}5\text{COO} \rightarrow \text{(AcrH)}2^{2+} \cdot 2\text{C}6\text{H}5\text{COO}^- + 2\text{NaNO}3
$$
Procedure :
- Dissolve Lucigenin (1 equiv.) in anhydrous dimethylformamide (DMF).
- Add sodium benzoate (2.2 equiv.) and stir at 50°C for 6 hours.
- Precipitate the product by adding diethyl ether, then filter and recrystallize from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 70–85% |
Direct Alkylation of 9,9'-Biacridine
Methylation with Dimethyl Sulfate
9,9'-Biacridine can be directly methylated using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions:
$$
\text{Biacridine} + 2(\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{(AcrH)}2^{2+} \cdot 2\text{CH}3\text{OSO}3^- + 2\text{H}_2\text{O}
$$
Procedure :
Counterion Substitution with Benzoic Acid
The methyl sulfate intermediate is treated with benzoic acid to form the dibenzoate salt:
$$
\text{(AcrH)}2^{2+} \cdot 2\text{CH}3\text{OSO}3^- + 2\text{C}6\text{H}5\text{COOH} \rightarrow \text{(AcrH)}2^{2+} \cdot 2\text{C}6\text{H}5\text{COO}^- + 2\text{CH}3\text{OSO}3\text{H}
$$
Optimization Notes :
- Excess benzoic acid (3 equiv.) ensures complete substitution.
- Yields improve with anhydrous conditions to avoid hydrolysis.
Alternative Routes from Monomeric Precursors
Coupling of 10-Methylacridinium Monomers
10-Methylacridinium bromide undergoes Ullmann-type coupling in the presence of copper catalysts:
$$
2\text{AcrH}^+ \cdot \text{Br}^- \xrightarrow{\text{Cu, DMF}} \text{(AcrH)}_2^{2+} \cdot 2\text{Br}^-
$$
Modifications for Dibenzoate :
- Replace bromide with benzoate via ion exchange (Section 1.2).
- Use tetrabutylammonium benzoate to enhance solubility.
Challenges :
- Copper residues require extensive washing with EDTA solutions.
- Yields drop to ~50% due to side reactions.
Purification and Characterization
Recrystallization
The dibenzoate salt is recrystallized from ethanol/water (3:1 v/v) to achieve >97% purity.
Melting Point :
Spectroscopic Confirmation
- UV-Vis : λmax = 368 nm (H₂O), similar to Lucigenin.
- 1H NMR (DMSO-d6): δ 8.5–7.5 (m, aromatic H), δ 3.2 (s, N-CH₃).
Industrial-Scale Considerations
Solvent Selection
| Solvent | Advantages | Disadvantages |
|---|---|---|
| DMF | High solubility | Difficult removal |
| Ethanol | Low cost, green chemistry | Limited solubility |
Cost Analysis
| Step | Cost per kg (USD) |
|---|---|
| Lucigenin purchase | 300–500 |
| Anion exchange | 150–200 |
| Total | 450–700 |
Chemical Reactions Analysis
Types of Reactions
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can produce a range of substituted acridine compounds.
Scientific Research Applications
Catalysis
One notable application of 10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate is in catalytic processes. Research indicates that this compound can efficiently reduce dioxygen when used in conjunction with cobalt porphyrins under acidic conditions. The compound acts as an NAD dimer analogue, demonstrating superior performance compared to its monomer counterpart in the presence of perchloric acid and a catalytic amount of CoTPP (tetraphenylporphyrin) in acetonitrile. This reaction yields hydrogen peroxide and 10-methylacridinium ion .
Table 1: Catalytic Efficiency Comparison
| Compound | Reaction Medium | Efficiency |
|---|---|---|
| 10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate | Acetonitrile + HClO4 | High (compared to monomer) |
| 10-Methyl-9,10-dihydroacridine | Acetonitrile + HClO4 | Lower |
Chemiluminescence
The compound is also utilized as a chemiluminescent probe for detecting peroxides in biological systems. It generates chemiluminescence when reacting with superoxide anion radicals, making it valuable in various assays for oxidative stress and cellular signaling studies .
Table 2: Chemiluminescent Properties
| Property | Value |
|---|---|
| Maximum Absorption Wavelength | 260 nm |
| Solubility in Water | Soluble |
| Molar Extinction Coefficient | Minimum 150000 (H2O) |
Biological Assays
In biological research, 10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate has been employed to study oxidative stress and mitochondrial function. Its ability to selectively react with superoxide radicals allows researchers to measure oxidative damage within cells accurately. Studies have shown that this compound can be used effectively to monitor cellular responses to oxidative stress .
Case Study: Oxidative Stress Measurement
In a study assessing the impact of various antioxidants on cellular oxidative stress levels, cells treated with 10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate exhibited significant changes in luminescence intensity correlating with superoxide levels. This indicates its utility as a reliable indicator for oxidative stress in biological systems.
Mechanism of Action
The mechanism of action of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate involves its ability to generate light through chemiluminescence. This process occurs when the compound reacts with a reductant and oxygen, producing an excited state that emits light upon returning to the ground state. The molecular targets and pathways involved include interactions with reactive oxygen species and other biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Biacridine derivatives are distinguished by substituents on the acridine rings and counterion variations. Below is a comparative analysis of key analogues:
Chemiluminescence Efficiency
- Electron-Withdrawing vs. Electron-Donating Groups: Sulfonate (DSBADN) and cyano (DCBA) groups enhance CL intensity by stabilizing reactive intermediates, whereas methyl groups (lucigenin) reduce CL efficiency due to electron-donating effects .
- Mechanistic Insights : Lucigenin reacts with superoxide to form a dioxetane intermediate, which decomposes to emit light. In contrast, DCBA exhibits AIE in aggregated states, unrelated to redox activity .
Stability and Reactivity
- Counterion Effects : Dibenzoate and nitrate salts (lucigenin) offer moderate stability but degrade in the presence of strong oxidizers. Sulfonated derivatives (DSBADN) exhibit higher thermal stability .
- Conformational Flexibility : Methyl substituents in lucigenin introduce steric hindrance, leading to a twisted conformation that reduces π-π stacking compared to planar analogues like 10,10′-biacridinyl-9,9′-dione .
Key Research Findings
Substituent-Driven Luminescence: Sulfonate and cyano groups enhance CL intensity by 3–5× compared to methyl-substituted biacridines, making DSBADN superior for sensitive biomolecular detection .
Aggregation Behavior : DCBA’s twisted conformation enables AIE, a property absent in lucigenin due to its ionic nature and solvent compatibility .
Biological Compatibility : Lucigenin’s moderate reactivity and water solubility make it ideal for cellular assays, whereas hydrophobic derivatives (e.g., DEBADN) require organic co-solvents .
Biological Activity
10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate (DBA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DBA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
DBA is characterized by its complex structure, which includes two acridine moieties linked by a dibenzoate group. Its molecular formula is C27H24N2O4, and it has a molecular weight of 440.49 g/mol. The compound's structure contributes to its interaction with biological targets.
The biological activity of DBA primarily arises from its ability to intercalate into DNA and RNA structures. This intercalation can disrupt normal nucleic acid functions, leading to various cellular responses. The following mechanisms have been proposed:
- DNA Intercalation : DBA can insert itself between base pairs in DNA, potentially leading to replication errors or apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components.
- Enzyme Inhibition : DBA has been shown to inhibit certain enzymes involved in nucleic acid metabolism.
Biological Activity Studies
Several studies have investigated the biological effects of DBA on different cell lines and organisms. Below are key findings from recent research:
Case Study: HeLa Cells
In a study examining the effects of DBA on HeLa cells, it was found that treatment with 10 µM DBA resulted in significant apoptosis as measured by flow cytometry. The study indicated that DBA activates caspase pathways leading to cell death, suggesting its potential as an anticancer agent.
Case Study: MCF-7 Cells
Another study focused on the MCF-7 breast cancer cell line demonstrated that DBA inhibited cell proliferation in a dose-dependent manner at concentrations ranging from 5 to 20 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased levels of p53 protein.
Toxicity and Safety Profile
The toxicity profile of DBA has been assessed in various models. In zebrafish embryos, exposure to low concentrations (1 µM) resulted in developmental defects, including impaired heart development and reduced motility. However, higher concentrations exhibited lethality.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
